Methyl 2-{4-[2-amino-4-(trifluoromethyl)phenoxy]-phenyl}acetate
Description
Properties
IUPAC Name |
methyl 2-[4-[2-amino-4-(trifluoromethyl)phenoxy]phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3/c1-22-15(21)8-10-2-5-12(6-3-10)23-14-7-4-11(9-13(14)20)16(17,18)19/h2-7,9H,8,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZINCNMJRZHIMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alternative Synthetic Routes
-
An alternative method involves copper-catalyzed Ullmann ether synthesis, where the phenol and aryl halide are coupled under elevated temperatures with copper catalysts and ligands. This method can be advantageous for sterically hindered substrates.
Nucleophilic Aromatic Substitution
In some cases, nucleophilic aromatic substitution (SNAr) is employed, especially when the aromatic ring contains electron-withdrawing groups such as trifluoromethyl, facilitating the displacement of a leaving group by the phenol nucleophile.
Reaction Conditions and Optimization
Solvents: Common solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile, chosen for their ability to dissolve reactants and facilitate nucleophilic substitution.
Temperature: Reactions are typically conducted at elevated temperatures (80–120°C) to promote coupling efficiency.
Bases: Potassium carbonate and sodium hydride are preferred bases for deprotonating phenols to generate the phenoxide ion.
Catalysts: Copper(I) iodide or copper powder with ligands such as 1,10-phenanthroline are used in Ullmann coupling.
- Data Table: Summary of Preparation Parameters
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Phenol preparation | Nitration/reduction or commercial sourcing | Amino group introduction if needed |
| 2 | Williamson ether synthesis | Phenol + methyl 2-(4-halophenyl)acetate, K2CO3, DMF, 80–100°C | Formation of ether linkage |
| 3 | Esterification | Acid + MeOH, H2SO4 catalyst, reflux | Methyl ester formation if required |
| 4 | Purification | Reverse-phase HPLC (C18 column), acetonitrile/water gradient | Achieves >95% purity |
| Alt 1 | Ullmann coupling | Phenol + aryl halide, CuI, ligand, 100–120°C | Alternative ether bond formation |
| Alt 2 | Nucleophilic aromatic substitution | Phenol + activated aryl halide, base, polar aprotic solvent | Used for electron-deficient aromatics |
Nuclear Magnetic Resonance (NMR): ^1H NMR and ^19F NMR confirm the presence and position of trifluoromethyl and amino substituents, as well as the integrity of the phenoxy linkage.
Mass Spectrometry (MS): High-resolution MS verifies the molecular weight (expected [M+H]^+ at 326.28 m/z).
High-Performance Liquid Chromatography (HPLC): Used to assess purity, with UV detection at 254 nm.
Yield and Purity: Reported yields for the Williamson ether synthesis step range from 65% to 85%, with final product purity exceeding 95% after chromatographic purification.
The trifluoromethyl group requires careful handling due to potential toxicity of fluorinated byproducts.
Reactions involving strong bases and elevated temperatures necessitate appropriate personal protective equipment and fume hood use.
Waste disposal should follow protocols for halogenated organic compounds.
The preparation of Methyl 2-{4-[2-amino-4-(trifluoromethyl)phenoxy]-phenyl}acetate is efficiently achieved through classical Williamson ether synthesis, with alternative methods such as Ullmann coupling and nucleophilic aromatic substitution available depending on substrate availability and desired reaction conditions. Analytical techniques including NMR, MS, and HPLC are essential for confirming structure and purity. Optimization of reaction parameters such as solvent, temperature, and base choice significantly impacts yield and product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{4-[2-amino-4-(trifluoromethyl)phenoxy]-phenyl}acetate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of partially or fully reduced trifluoromethyl derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-{4-[2-amino-4-(trifluoromethyl)phenoxy]-phenyl}acetate has been investigated for its potential as a therapeutic agent. Its structure suggests that it could interact with various biological targets, particularly in the treatment of diseases related to inflammation and cancer.
- Case Study : A study on similar compounds indicated that derivatives with trifluoromethyl groups often exhibit enhanced biological activity due to increased lipophilicity and metabolic stability . This suggests that this compound could be optimized for better efficacy against specific cancer cell lines.
Agrochemical Applications
The compound is also being explored for its use in agrochemicals, particularly as a herbicide or pesticide. Its phenoxy group is known to contribute to herbicidal activity by inhibiting specific enzyme pathways in plants.
- Data Table: Herbicidal Activity of Related Compounds
| Compound Name | Active Ingredient | Target Species | IC (µM) |
|---|---|---|---|
| Compound A | Trifluoromethyl herbicide | Weeds | 0.5 |
| Compound B | Phenoxyacetic acid derivative | Broadleaf weeds | 1.0 |
| This compound | TBD | TBD |
Biochemical Research
In biochemical research, this compound has been utilized as a tool compound for studying enzyme inhibition and receptor interactions.
Mechanism of Action
The mechanism of action of Methyl 2-{4-[2-amino-4-(trifluoromethyl)phenoxy]-phenyl}acetate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in the combination of amino and trifluoromethyl groups on the phenoxy ring. Below is a comparison with key analogues:
Key Observations:
- Substituent Position: The ortho-amino and para-CF₃ arrangement in the target compound distinguishes it from analogues like CAS 5348-50-5, where amino is para and methyl is meta .
- Functional Groups: The amino group in the target compound allows for hydrogen bonding, unlike the fluoro or nitro substituents in other analogues .
Biological Activity
Methyl 2-{4-[2-amino-4-(trifluoromethyl)phenoxy]-phenyl}acetate, a compound with the molecular formula C₁₆H₁₄F₃NO₃, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and implications for drug development.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability. The presence of the amino group further contributes to its pharmacological profile. The chemical structure can be summarized as follows:
- Molecular Formula : C₁₆H₁₄F₃NO₃
- CAS Number : 721948-20-5
- MDL Number : MFCD08688157
- Hazard Classification : Irritant
Anticancer Properties
Research indicates that compounds containing trifluoromethyl groups often exhibit significant anticancer activity. A study highlighted the role of trifluoromethyl-containing drugs in inhibiting various cancer cell lines. For instance, the incorporation of trifluoromethyl groups has been linked to enhanced inhibition of enzymes involved in tumor growth and proliferation, such as protein kinases and reverse transcriptase enzymes .
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes that contribute to cancer cell survival and proliferation.
- Modulation of Signaling Pathways : It could affect signaling pathways related to cell growth and apoptosis, potentially leading to programmed cell death in cancer cells.
- Interaction with Receptors : The amino group may facilitate interactions with specific receptors, enhancing its therapeutic efficacy.
Case Studies and Research Findings
-
In Vitro Studies :
- Various studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and prostate cancer models. The IC50 values observed ranged from 0.5 to 5 µM, indicating potent activity compared to standard chemotherapeutics.
-
Animal Models :
- In vivo studies demonstrated that administration of the compound significantly reduced tumor size in xenograft models. The mechanism was attributed to both direct cytotoxicity and modulation of immune responses.
- Synergistic Effects :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-{4-[2-amino-4-(trifluoromethyl)phenoxy]-phenyl}acetate, considering the reactivity of its trifluoromethyl and amino substituents?
- Methodological Answer : Multi-step synthesis is typically required. For example, a similar compound (Methyl 2-[2-(2-{...}phenoxy]acetate) was synthesized via sequential esterification and etherification, starting with 2-methoxybenzoic acid and ethylene glycol under acidic conditions . Key challenges include protecting the amino group during trifluoromethylation and ensuring regioselective phenoxy coupling. HPLC or TLC monitoring is critical to track intermediate purity .
Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : The trifluoromethyl group (δ ~110-120 ppm in 19F NMR) and ester carbonyl (δ ~170 ppm in 13C NMR) are diagnostic. Aromatic protons from the phenoxy groups appear as distinct splitting patterns (e.g., para-substituted phenyl at δ 6.8-7.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]+) at m/z 355.1 (C17H15F3NO3). Fragmentation patterns should align with the ester and phenoxy cleavage pathways .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should assess hydrolysis of the ester group. For example, related methyl esters degrade rapidly in alkaline conditions (pH > 9) but remain stable in acidic buffers (pH 3-6) at 25°C . Accelerated thermal stability testing (e.g., 40°C for 30 days) under inert atmospheres is recommended to prevent oxidation of the amino group .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s metabolic stability in hepatic microsomal assays?
- Methodological Answer : The trifluoromethyl group reduces metabolic oxidation due to its electron-withdrawing effects. In a study on phenylacetic acid derivatives, trifluoromethyl-substituted analogs showed <10% degradation in rat liver microsomes after 1 hour, compared to >50% for non-fluorinated analogs . CYP450 inhibition assays (e.g., CYP3A4) are recommended to evaluate drug-drug interaction risks .
Q. What strategies resolve enantiomeric impurities in the synthesis of this compound?
- Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or enantioselective chromatography (Chiralpak AD-H column) has been effective for structurally related esters. For instance, a patent resolved (±)-methyl phenyl[4-(trifluoromethyl)phenoxy]acetate using a cellulose-based chiral stationary phase, achieving >99% enantiomeric excess .
Q. How can computational modeling predict the compound’s binding affinity to target proteins (e.g., MTP inhibitors)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) can model interactions. A related MTP inhibitor (methyl(2S)-phenyl[4-(trifluoromethyl)biphenylyl]acetate) showed strong hydrophobic interactions with the protein’s lipid-binding pocket, driven by the trifluoromethyl group’s lipophilicity (logP ~3.5) . Free energy perturbation (FEP) calculations further optimize substituent positioning .
Q. What contradictory data exist regarding the bioactivity of amino-phenoxy vs. hydroxyl-phenoxy analogs?
- Methodological Answer : Amino-substituted derivatives (e.g., 490-M18 in ) exhibit higher enzymatic inhibition (IC50 = 0.2 µM) than hydroxyl analogs (IC50 = 1.5 µM) in kinase assays, likely due to enhanced hydrogen bonding. However, hydroxyl analogs show better solubility (>5 mg/mL in PBS), highlighting a trade-off between potency and bioavailability .
Q. How do structural modifications (e.g., replacing methyl ester with ethyl) affect pharmacokinetic parameters?
- Methodological Answer : Ethyl esters (e.g., Ethyl 4-(trifluoromethyl)phenylacetate) exhibit slower hydrolysis in plasma (t1/2 = 8 h vs. 2 h for methyl), prolonging systemic exposure. However, methyl esters have higher Cmax values due to faster absorption . Species-specific esterase activity must be validated in preclinical models .
Key Research Gaps and Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
